2-(2,3,4-Trimethoxyphenyl)pyridine
Overview
Description
2-(2,3,4-Trimethoxyphenyl)pyridine is a heteroaryl compound . It has been shown to inhibit EGF and PDGF receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyridine involves several steps. One of the key steps involves consecutive Chan–Lam- and Buchwald–Hartwig couplings . Another method involves the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes .Molecular Structure Analysis
The molecular structure of 2-(2,3,4-Trimethoxyphenyl)pyridine is characterized by a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The molecular formula is C14H15NO3 .Chemical Reactions Analysis
The trimethoxyphenyl (TMP) group in 2-(2,3,4-Trimethoxyphenyl)pyridine serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It has displayed notable anti-cancer effects by effectively inhibiting tubulin .Scientific Research Applications
Anticoagulant and Antiplatelet Activities :
- A study synthesized new compounds related to 2-(2,3,4-Trimethoxyphenyl)pyridine and investigated their anticoagulant and antiplatelet activities. These compounds prolonged clotting time in human plasma and showed potential as anticoagulants and antiplatelet agents, with one compound demonstrating inhibition of ADP-induced platelet aggregation (Ramesh et al., 2020).
Optical and Nonlinear Optical (NLO) Applications :
- Researchers have explored the thermal, mechanical, and linear optical properties of a pyridine-based chromophore with trimethoxy substitution, suggesting its use in NLO applications due to characteristics like blue light emissions and thermal stability (Ganapayya et al., 2021).
- Another study investigated 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine for optoelectronic and NLO applications. It was found to have a narrow band gap and significant third-order NLO polarizability, indicating potential in semiconductor applications (Chaudhry et al., 2019).
Photophysical Properties :
- A study on various acrylonitrile derivatives with core pyridine and phenyl moieties, including trimethoxyphenylpyridine, revealed insights into their solution and solid-state photophysical properties, which could be relevant for optical applications (Castillo et al., 2021).
Cancer Research :
- In cancer research, new heterocycles with a trimethoxyphenyl scaffold, related to 2-(2,3,4-Trimethoxyphenyl)pyridine, were synthesized and evaluated for anticancer activity. Some compounds showed promising results against various cancer cell lines (Ali et al., 2017).
Luminescent Chemical Sensing :
- A rhenium(I) tricarbonyl complex with a related ligand demonstrated luminescence properties sensitive to protonation-deprotonation status, suggesting its use as a luminescent pH sensor (Lam et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-16-12-8-7-10(11-6-4-5-9-15-11)13(17-2)14(12)18-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQINOBUZKLQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trimethoxyphenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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